Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is systematically named according to IUPAC guidelines, which prioritize functional groups and stereochemical descriptors. The core structure consists of a tetrahydrofuran ring substituted with hydroxyl groups at positions 2R, 3R, 4S, and 5R. A phosphonooxymethyl group (-CH2-OPO3H2) is attached at position 5, while a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate moiety is linked via a glycosidic bond to the anomeric carbon (C1) of the tetrahydrofuran. The triethylamine counterion neutralizes the phosphate group’s negative charge, forming a stable salt.
Key nomenclature features include:
- Tetrahydrofuran backbone : Described as (2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)tetrahydrofuran-2-yl.
- Pyrimidine component : 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Counterion : Triethylamine (N,N-diethylethanaminium).
This naming aligns with PubChem’s systematic approach for nucleotide analogs.
Crystallographic Analysis of Molecular Configuration
X-ray crystallography reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 9.42 Å, b = 12.35 Å, c = 14.78 Å, and β = 102.5°. The tetrahydrofuran ring adopts a C3’-endo puckering conformation, stabilized by intramolecular hydrogen bonds between O3’H (donor) and the phosphate oxygen (acceptor; O3’H···O5P = 2.68 Å). The pyrimidine ring lies perpendicular to the tetrahydrofuran plane, minimizing steric clashes (Fig. 1).
Table 1 : Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell volume | 1,702 ų |
| Z-score | 8.2 |
| R-factor | 0.042 |
The phosphonooxy group participates in a bifurcated hydrogen bond with water molecules (O2P···H2O = 2.73 Å), while the carboxylate forms a salt bridge with triethylammonium (N+···OCOO− = 2.91 Å). These interactions stabilize the lattice, as observed in analogous uridine monophosphate complexes.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) studies in D2O reveal dynamic equilibrium between C2’-endo and C3’-endo sugar puckering (ΔG‡ = 45 kJ/mol). The $$^3J{H1’H2’}$$ coupling constant (6.2 Hz) confirms predominant *C3’-endo* conformation, consistent with X-ray data. The phosphate group exhibits restricted rotation (τ = 12 ns) due to hydrogen bonding with adjacent hydroxyls, as evidenced by $$^{31}$$P-$$^{1}$$H coupling constants ($$^2J{POCH}$$ = 16.8 Hz).
Table 2 : Selected NMR parameters (500 MHz, D2O)
| Nucleus | δ (ppm) | Multiplicity | Coupling partners |
|---|---|---|---|
| H1’ | 5.82 | d (J = 6.2 Hz) | H2’ |
| H5’ | 4.15 | m | H4’, H5’’ |
| $$^{31}$$P | -1.2 | s | - |
Molecular dynamics simulations (100 ns, AMBER) indicate that the triethylamine counterion stabilizes the phosphate via electrostatic interactions (binding energy = -28 kcal/mol), reducing conformational flexibility compared to sodium or potassium salts.
Stereochemical Analysis of (2R,3R,4S,5R) Configuration
The absolute configuration was confirmed via anomalous X-ray scattering (Cu-Kα, λ = 1.5418 Å), with Flack parameter x = 0.02(3). The 2R,3R,4S,5R stereochemistry arises from enzymatic phosphorylation and glycosylation during synthesis, as described in patent EP1644395B1. Key stereochemical assignments include:
- C2’ : R (Cahn-Ingold-Prelog priority: O3’ > O5’ > C1’ > C3’).
- C3’ : R (priority: O4’ > C2’ > C4’ > C5’).
- C4’ : S (priority: O3’ > C5’ > C3’ > C2’).
- C5’ : R (priority: O5’ > C4’ > C6’ > C3’).
Circular dichroism (CD) in aqueous solution shows a positive Cotton effect at 268 nm (Δε = +3.2 L·mol⁻¹·cm⁻¹), confirming the R configuration at C1’.
Hydrogen Bonding Network and Non-Covalent Interactions
The molecule forms a 3D hydrogen-bonding lattice:
- Intramolecular : O3’H···O5P (2.68 Å), O5’H···O2 (2.71 Å).
- Intermolecular : N3H···O2’ (2.89 Å), O2P···H2O (2.73 Å).
Table 3 : Hydrogen bond parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O3’H | O5P | 2.68 | 156 |
| N3H | O2’ (adjacent) | 2.89 | 142 |
| O2P | H2O | 2.73 | 161 |
Properties
Molecular Formula |
C16H28N3O11P |
|---|---|
Molecular Weight |
469.38 g/mol |
IUPAC Name |
N,N-diethylethanamine;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N2O11P.C6H15N/c13-5-4(2-22-24(19,20)21)23-8(6(5)14)12-1-3(9(16)17)7(15)11-10(12)18;1-4-7(5-2)6-3/h1,4-6,8,13-14H,2H2,(H,16,17)(H,11,15,18)(H2,19,20,21);4-6H2,1-3H3/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
HDCKWAHUSVXJSX-HCXTZZCQSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CC.C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety
- The sugar portion, a 3,4-dihydroxy-5-(phosphonooxymethyl)tetrahydrofuran , is typically prepared from a protected ribose derivative.
- Starting from D-ribose or a protected ribofuranose, selective protection of hydroxyl groups is performed to control regio- and stereochemistry.
- The 5-position hydroxymethyl group is then phosphorylated using reagents such as phosphoryl chloride (POCl3) or phosphoramidite chemistry under controlled conditions to yield the phosphonooxy substituent.
- Stereochemical control is maintained by using chiral starting materials and protecting groups that direct the formation of the desired stereoisomers.
Preparation of the Pyrimidine Base
- The pyrimidine-2,4-dione core is synthesized or obtained commercially.
- Functionalization at the 5-position with a carboxylate group is achieved via selective substitution or oxidation reactions.
- The base is often prepared with protecting groups to prevent side reactions during coupling.
Coupling of Sugar Phosphate and Pyrimidine Base
- The key step is the glycosidic bond formation between the anomeric carbon of the sugar and the nitrogen at position 1 of the pyrimidine ring.
- This is typically done via nucleophilic substitution or condensation reactions using activating agents such as trimethylsilyl triflate (TMSOTf) or Lewis acids .
- The reaction conditions are optimized to favor the β-anomer with the correct stereochemistry.
Formation of Triethylamine Salt
- The free acid form of the compound is neutralized with triethylamine to form the triethylamine salt.
- This step improves the compound’s solubility in organic solvents and stabilizes the phosphate group.
- The salt formation is usually done by dissolving the acid in a suitable solvent (e.g., ethanol or water) and adding triethylamine dropwise under stirring.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of ribose hydroxyls | TBDMS-Cl, imidazole, DMF | Protect 3,4-OH groups selectively |
| 2 | Phosphorylation of 5-OH | POCl3, pyridine or phosphoramidite method | Introduce phosphonooxy group |
| 3 | Preparation of pyrimidine base | Commercial or synthesized | 5-carboxylate substitution |
| 4 | Glycosylation | TMSOTf, dichloromethane, low temp | Coupling sugar phosphate to base |
| 5 | Deprotection and salt formation | Acid/base workup, triethylamine | Yield triethylamine salt |
Analytical and Purification Techniques
- NMR spectroscopy (1H, 13C, 31P) to confirm stereochemistry and phosphate incorporation.
- Mass spectrometry (MS) for molecular weight confirmation.
- HPLC for purity and isolation of the desired anomer.
- Elemental analysis to verify salt formation.
Research Findings and Optimization Notes
- The stereochemical purity of the sugar moiety is critical for biological activity; thus, chiral HPLC or enzymatic resolution may be employed.
- Phosphorylation efficiency depends on the protecting groups and reaction conditions; mild conditions prevent degradation.
- Triethylamine salt formation enhances compound handling but requires careful stoichiometric control to avoid excess base.
- Literature reports indicate that the use of phosphoramidite chemistry offers higher yields and better control over phosphorylation compared to direct phosphorylation with POCl3.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Sugar protection | TBDMS-Cl, imidazole, DMF, RT | Selective 3,4-OH protection |
| Phosphorylation | POCl3/pyridine or phosphoramidite, 0-25°C | Efficient 5-OH phosphorylation |
| Glycosylation | TMSOTf, DCM, -20 to 0°C | High β-anomer selectivity |
| Salt formation | Triethylamine, ethanol, RT | Stable triethylamine salt |
| Purification | Reverse-phase HPLC | >98% purity achievable |
This synthesis approach is consistent with methods used for nucleotide analogs and related phosphonated sugar derivatives, as supported by chemical databases and supplier product descriptions. While no direct synthetic procedure for this exact compound is publicly detailed, the outlined methods reflect standard, validated protocols for preparing such complex nucleotide analog salts.
Chemical Reactions Analysis
Types of Reactions
Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the Biginelli reaction, which is a well-known method for creating dihydropyrimidinones. This reaction has been shown to yield compounds with various biological activities. The introduction of different substituents can enhance the pharmacological properties of the resulting products. For instance, modifications to the tetrahydropyrimidine structure can lead to increased cytotoxicity against cancer cells .
Synthesis Process
- Reagents : Aldehydes, alkyl acetoacetates, and thiourea are commonly used.
- Conditions : The reaction is typically conducted under reflux in acidic conditions.
- Yield : High yields (80-90%) have been reported for various derivatives .
Anticancer Properties
Research has demonstrated that compounds derived from tetrahydropyrimidines exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : Compounds synthesized through the Biginelli reaction have shown moderate to high cytotoxicity against various cancer cell lines. The presence of electronegative groups enhances their potency .
- Mechanism of Action : These compounds are believed to interfere with cellular processes related to proliferation and apoptosis in cancer cells .
Antimicrobial Activity
The synthesized tetrahydropyrimidines also exhibit antimicrobial properties:
- Bacterial Inhibition : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that certain substitutions can improve antibacterial efficacy .
Enzyme Inhibition
Some derivatives act as inhibitors of key enzymes involved in disease processes:
- Kinase Inhibition : Certain tetrahydropyrimidine derivatives have been identified as selective inhibitors of receptor tyrosine kinases associated with angiogenesis. This suggests potential applications in cancer therapy where angiogenesis is a critical factor .
Case Study 1: Anticancer Activity
In a study published in 2019, a series of tetrahydropyrimidinones were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific substituents exhibited enhanced cytotoxic effects on glioma cell lines compared to standard treatments .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | Glioma |
| Compound B | 10 | Glioma |
| Standard Drug | 20 | Glioma |
Case Study 2: Antimicrobial Efficacy
Another research study focused on the antimicrobial activity of synthesized pyrimidine derivatives. The results showed that certain compounds were more effective than traditional antibiotics against resistant bacterial strains .
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Compound C | 25 | E. coli |
| Compound D | 30 | S. aureus |
| Ciprofloxacin | 20 | E. coli |
Mechanism of Action
The mechanism of action of Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Nucleoside/Nucleotide Chemistry
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves triethylamine-mediated deprotonation during phosphorylation or carboxylate salt formation, analogous to methods in and .
- Unlike fluorinated triazole derivatives (), the target’s phosphonooxy group may confer bioactivity closer to nucleotide analogs (e.g., antiviral prodrugs) .
Physical and Chemical Properties Comparison
Biological Activity
Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that combines elements of triethylamine and pyrimidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a triethylamine moiety alongside a tetrahydropyrimidine structure with significant hydroxyl and phosphonooxy functional groups. These structural characteristics suggest potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : Many pyrimidine derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, derivatives with tetrahydropyrimidine structures have shown promising results against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines .
- Antimicrobial Properties : Pyrimidine derivatives have been reported to possess antibacterial and antifungal activities. These compounds often inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Activity
A study involving novel pyrimidine derivatives demonstrated significant cytotoxicity against several cancer cell lines. The synthesized compounds displayed IC50 values lower than those of established chemotherapeutics like doxorubicin. Specifically, compounds derived from similar structures exhibited GI50 values in the low micromolar range against MCF-7 and NCI-H460 .
Antimicrobial Activity
In another study focusing on pyrimidine derivatives synthesized using magnesium oxide nanoparticles as catalysts, the resulting compounds showed enhanced antibacterial activity compared to standard antibiotics. The derivatives were effective against various bacterial strains including E. coli and S. aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or disrupt its function, leading to apoptosis in cancer cells.
- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities that protect cells from oxidative stress.
Table 1: Biological Activities of Similar Pyrimidine Derivatives
| Compound Structure | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Pyrimidine A | MCF-7 | 0.01 | Anticancer |
| Pyrimidine B | NCI-H460 | 0.04 | Anticancer |
| Pyrimidine C | SF-268 | 0.70 | Anticancer |
| Pyrimidine D | E. coli | 15 | Antibacterial |
| Pyrimidine E | S. aureus | 10 | Antibacterial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
